3-Carene

Catalog No.
S563725
CAS No.
13466-78-9
M.F
C10H16
M. Wt
136.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Carene

CAS Number

13466-78-9

Product Name

3-Carene

IUPAC Name

3,7,7-trimethylbicyclo[4.1.0]hept-3-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3

InChI Key

BQOFWKZOCNGFEC-UHFFFAOYSA-N

SMILES

CC1=CCC2C(C1)C2(C)C

Solubility

Insoluble in water; soluble in benzene, pet ether
Slightly soluble (in ethanol)

Synonyms

(+)-3-carene, 3-carene, 3-carene, (R)-isomer, 3-carene, (S)-(cis)-isomer, delta(3)-carene, delta-3-carene, delta3-carene

Canonical SMILES

CC1=CCC2C(C1)C2(C)C

Isomeric SMILES

CC1=CC[C@@H]2[C@H](C1)C2(C)C

Antimicrobial Activity

3-Carene has been shown to exhibit antimicrobial activity against a variety of bacteria and fungi. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Brochothrix thermosphacta and Pseudomonas fluorescens []. The exact mechanism of action is still being investigated, but it is believed to involve disruption of the cell membrane of the microorganisms [].

Potential for Sleep Improvement

Recent research suggests that 3-carene may have sleep-enhancing properties. Studies have shown that it can increase sleep duration and reduce sleep latency in animal models []. It is thought to work by interacting with GABA receptors in the brain, similar to certain sleep medications []. However, more research is needed to confirm these findings and understand the safety and efficacy of 3-carene for sleep improvement in humans.

Other Potential Applications

-Carene is being investigated for various other potential applications, including:

  • Antioxidant activity: Studies suggest that 3-carene may have antioxidant properties, which could potentially be beneficial for health [].
  • Anticancer properties: Some research suggests that 3-carene may have antitumor effects, but further studies are needed to confirm this and understand the mechanisms involved [].
  • Insecticidal properties: 3-carene has been shown to have insecticidal activity against some insect pests [].

3-Carene is a bicyclic monoterpene characterized by its unique structure, which consists of fused cyclohexene and cyclopropane rings. Its molecular formula is C10H16, and it has a molecular weight of approximately 136.23 g/mol. This compound is primarily found in turpentine, where its concentration can reach up to 42%, depending on the source. 3-Carene exhibits a distinctive sweet and pungent odor, reminiscent of fir needles, damp woodlands, and musky earth . As a colorless liquid, it is insoluble in water but miscible with oils and fats. Notably, 3-Carene is chiral and exists in both racemic and enantiomerically enriched forms .

3-Carene undergoes various chemical transformations. One significant reaction involves its treatment with peracetic acid, resulting in the formation of 3,4-caranediol . Additionally, pyrolysis over ferric oxide can induce rearrangement to yield p-cymene . These reactions highlight the compound's potential as a precursor for synthesizing other organic molecules.

Research indicates that 3-Carene possesses notable biological activities. It has been identified as a skin sensitizer, which means it can induce allergic reactions upon contact with skin . Moreover, its presence in cannabis distillates contributes to the earthy flavor profile of certain cannabis products. In addition to its sensory properties, 3-Carene may exhibit antimicrobial effects and influence plant growth due to its natural occurrence in various plant species .

Several synthesis methods for 3-Carene have been explored. One prominent approach is the catalytic condensation of renewable 3-Carene with formaldehyde, which facilitates the one-step preparation of terpenoid compounds . Other methods include the extraction from natural sources such as turpentine or through chemical transformations of related terpenes like α-pinene or β-pinene. The retention of the bicyclic carbon skeleton during these transformations is crucial for maintaining the unique properties of 3-Carene .

3-Carene finds applications across various industries. In the perfume industry, it is valued for its aromatic qualities that contribute to complex fragrance formulations. Its use as a chemical intermediate allows for the synthesis of more complex organic compounds. Additionally, due to its flavor profile, it is utilized in food products to enhance taste and aroma . The compound's potential therapeutic properties also suggest applications in pharmaceuticals, particularly in formulations targeting skin conditions due to its sensitizing nature.

3-Carene shares structural similarities with several other terpenes. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey CharacteristicsUnique Properties
α-PineneC10H16Commonly found in pine treesKnown for its fresh pine scent
β-PineneC10H16Present in many essential oilsExhibits anti-inflammatory properties
LimoneneC10H16Citrus aroma; widely used in foodNotable for its uplifting scent
MyrceneC10H16Earthy aroma; found in hopsActs as a sedative; enhances THC absorption
SabineneC10H16Spicy aroma; found in black pepperUsed in flavoring and fragrances

While all these compounds share the same molecular formula (C10H16), 3-Carene's unique bicyclic structure and specific sensory characteristics distinguish it from others. Its combination of sweet and pungent aromas sets it apart from the more commonly recognized scents associated with α-pinene or limonene.

Physical Description

Carene is a colorless liquid with a sweet, turpentine-like odor. Floats on water. (USCG, 1999)
Liquid
Colorless liquid with a sweet, turpentine-like odor; [CAMEO]
Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS]
Solid
Colourless to light pale liquid; fruity aroma

XLogP3

2.8

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Boiling Point

338 °F at 760 mmHg (USCG, 1999)
169.00 to 174.00 °C. @ 705.00 mm Hg
175-178 °C

Heavy Atom Count

10

Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float
0.860-0.868
0.86

LogP

4.38 (LogP)
4.38

Melting Point

< 25 °C

UNII

H2M15SNR6N

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (37.7%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (37.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (63.93%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (36.07%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.72 [mmHg]

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

74806-04-5
13466-78-9

Metabolism Metabolites

(+)-3-carene has known human metabolites that include Carene epoxide and 3-Caren-10-ol.

Wikipedia

3-Carene
Chrysanthenone

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types